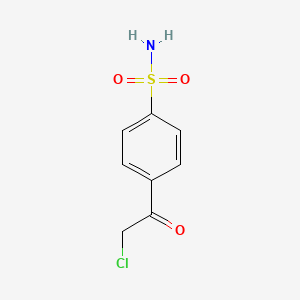
2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol is a complex organic compound that belongs to the purine family It features a purine ring system substituted with an amino group, a benzylthio group, and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the purine ring system, followed by the introduction of the amino and benzylthio groups. The final step involves the attachment of the ethanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multi-step processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are often employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the purine ring or the benzylthio group.
Substitution: Nucleophilic substitution reactions can replace the amino or benzylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-(benzylthio)purine
- 2-Amino-6-(methylthio)purine
- 2-Amino-6-(ethylthio)purine
Uniqueness
2-(2-Amino-6-(benzylthio)-9H-purin-9-yl)ethanol is unique due to the presence of the ethanol group, which can enhance its solubility and bioavailability. The benzylthio group also contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
2852-31-5 |
|---|---|
Fórmula molecular |
C14H15N5OS |
Peso molecular |
301.37 g/mol |
Nombre IUPAC |
2-(2-amino-6-benzylsulfanylpurin-9-yl)ethanol |
InChI |
InChI=1S/C14H15N5OS/c15-14-17-12-11(16-9-19(12)6-7-20)13(18-14)21-8-10-4-2-1-3-5-10/h1-5,9,20H,6-8H2,(H2,15,17,18) |
Clave InChI |
KRXTVNPUCJMDKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NC(=NC3=C2N=CN3CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


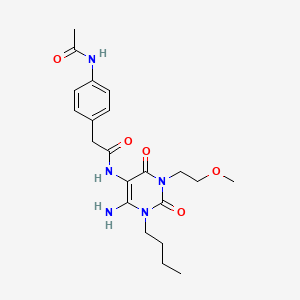
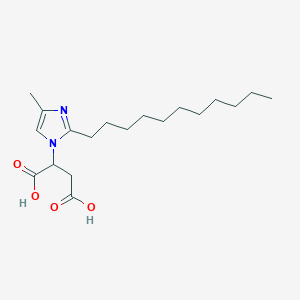
![1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12937449.png)
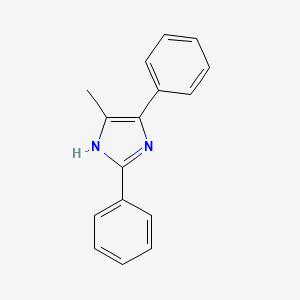
![4-{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}butanoic acid](/img/structure/B12937474.png)


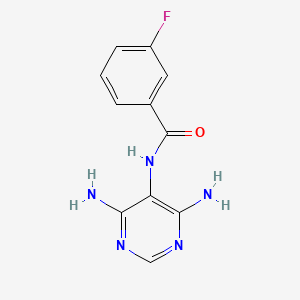

![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)

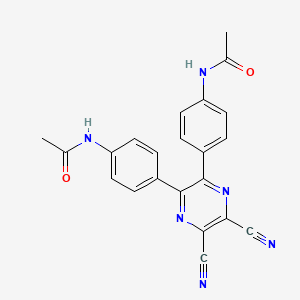
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
